2-amino-N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Core Benzothiophene Framework
The fundamental architecture of 2-amino-N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is built upon the tetrahydrobenzothiophene scaffold, which consists of a thiophene ring fused to a cyclohexene ring in a cis configuration. The thiophene moiety maintains essential planarity with a root mean square deviation of approximately 0.03 Å, while the saturated cyclohexene ring adopts a characteristic half-chair conformation. This core framework demonstrates significant structural similarity to benzothiophene derivatives, which are aromatic organic compounds with molecular formula C₈H₆S that occur naturally in petroleum-related deposits. The tetrahydro modification introduces conformational flexibility that distinguishes this compound from its fully aromatic counterparts.
Crystallographic studies of related tetrahydrobenzothiophene derivatives reveal that the two rings are cis-fused with specific geometric constraints that influence the overall molecular shape. The cyclohexene ring typically exhibits a half-chair conformation, with carbon atoms deviating from planarity by approximately 0.33 Å. The endocyclic bond angles of the cyclohexene ring show enlargement, particularly at the bridgehead carbon atoms, which exhibit angles of approximately 116.0° and 116.8°. These structural features create a rigid framework that constrains the positioning of substituents and influences the compound's conformational preferences.
The sulfur atom within the thiophene ring plays a crucial role in stabilizing specific conformations through intramolecular interactions. Research demonstrates that intramolecular contacts between the sulfur atom and nearby oxygen atoms can result in S-O distances of approximately 2.77-2.80 Å, which are significantly shorter than the sum of van der Waals radii (3.32 Å). These interactions contribute to the stabilization of cis-located substituents and influence the overall conformational landscape of the molecule.
Substituent Effects on Electronic and Steric Properties
The electronic and steric properties of this compound are significantly influenced by the presence of three major substituents: the amino group at position 2, the carboxamide group at position 3, and the N-(4-ethylphenyl) moiety attached to the carboxamide. The amino substituent at position 2 introduces electron-donating characteristics that alter the electronic distribution within the tetrahydrobenzothiophene core. This electron donation can enhance nucleophilic reactivity at certain positions while potentially stabilizing cationic intermediates during chemical transformations.
The carboxamide functionality at position 3 represents a significant structural feature that introduces both steric and electronic effects. Carboxamide groups are known to participate in hydrogen bonding interactions and can adopt planar conformations that influence the overall molecular geometry. Research on related benzothiophene amides demonstrates that these groups can form hydrogen bonds with nearby functional groups, creating intramolecular stabilization networks. The planarity of the carboxamide group can also facilitate π-π stacking interactions with aromatic systems, potentially influencing the compound's binding affinity in biological contexts.
The N-(4-ethylphenyl) substituent introduces considerable steric bulk and aromatic character to the molecule. The phenyl ring can adopt various orientations relative to the tetrahydrobenzothiophene core, with the specific conformation being influenced by steric interactions and electronic effects. The ethyl substitution on the phenyl ring provides additional hydrophobic character while introducing conformational flexibility through rotation around the C-C bond. This substituent can significantly impact the compound's solubility properties and its ability to interact with biological targets through hydrophobic interactions.
Steric effects arising from the spatial arrangement of these substituents can influence the molecule's reactivity and conformational preferences. The proximity of the amino group to the carboxamide functionality may create steric hindrance that affects the rotational freedom around certain bonds. Additionally, the bulk of the N-(4-ethylphenyl) group can restrict access to reactive sites on the molecule, potentially influencing its chemical behavior and biological activity.
| Substituent Position | Functional Group | Electronic Effect | Steric Impact |
|---|---|---|---|
| Position 2 | Amino (-NH₂) | Electron-donating | Moderate |
| Position 3 | Carboxamide (-CONH-) | Electron-withdrawing | High |
| N-Position | 4-Ethylphenyl | Hydrophobic/π-electron | Very High |
Stereochemical Considerations in Ring Fusion
The stereochemistry of this compound is fundamentally determined by the cis fusion between the thiophene and cyclohexene rings within the tetrahydrobenzothiophene framework. This cis configuration creates specific geometric constraints that influence the three-dimensional arrangement of all substituents attached to the molecule. The ring fusion geometry establishes a rigid framework that determines the relative spatial positions of the amino and carboxamide substituents, creating a defined molecular architecture.
Conformational analysis of the cyclohexene ring reveals that it consistently adopts a half-chair conformation rather than a chair or boat configuration. This conformational preference is influenced by the constraints imposed by fusion to the planar thiophene ring and the presence of substituents at positions 2 and 3. The half-chair conformation results in specific carbon atoms being displaced from the mean plane of the ring, creating asymmetric environments for substituents depending on their axial or equatorial orientations.
The stereochemical implications extend to the carboxamide linkage, where the N-(4-ethylphenyl) group can adopt different orientations based on rotation around the C-N bond. Research on related tetrahydrobenzothiophene derivatives indicates that the conformation of attached aromatic rings can be significantly influenced by the length and nature of the connecting bridge. For carboxamide linkages, the planar nature of the amide bond restricts rotation and creates E/Z isomeric possibilities, although the specific geometry is typically determined by steric and electronic factors.
Intramolecular interactions play a crucial role in determining the preferred stereochemical arrangements. The close proximity of the amino group at position 2 to the carboxamide at position 3 can result in hydrogen bonding interactions that stabilize specific conformations. Additionally, the sulfur atom of the thiophene ring can participate in weak interactions with oxygen atoms of the carboxamide group, contributing to conformational stability through S-O contacts that are shorter than van der Waals radii.
Computational Modeling of Conformational States
Computational modeling approaches provide essential insights into the conformational landscape of this compound, revealing the relative stability of different molecular conformations and the energy barriers associated with conformational transitions. Density functional theory calculations using basis sets such as B3LYP/6-311G* have been employed to characterize similar tetrahydrobenzothiophene derivatives, providing detailed information about electronic properties and conformational preferences. These computational studies reveal that the molecule can adopt multiple conformational states, with the relative stability being determined by intramolecular interactions and steric constraints.
Molecular dynamics simulations of related tetrahydrobenzothiophene compounds demonstrate that the cyclohexene ring maintains its half-chair conformation across different temperature ranges, indicating the inherent stability of this configuration. The computational analysis reveals that single alkyl substitutions on the cyclohexene ring tend to preserve the chair-like conformation, while multiple substitutions can force the ring into boat or twisted boat conformations with higher energy penalties. For the specific compound under study, the presence of amino and carboxamide substituents is predicted to maintain the stable half-chair conformation.
The rotational freedom around the carboxamide bond represents a significant conformational variable that has been studied through computational approaches. Energy calculations indicate that the N-(4-ethylphenyl) group can adopt various orientations, with the preferred conformation being determined by π-π stacking interactions with the tetrahydrobenzothiophene core and steric interactions with nearby substituents. The planar phenyl ring substitution linked through the carboxamide bridge allows for parallel or convex orientations relative to the tetrahydrobenzothiophene framework, with π-π intramolecular interactions contributing to conformational stability.
Computational analysis of polar surface area and atomic partitioning based on quantum chemical calculations provides insights into the compound's physicochemical properties. The calculated topological polar surface area differs from values determined through atomic partitioning of wavefunctions, indicating the importance of intramolecular interactions in determining effective molecular polarity. These calculations suggest that π-π intramolecular interactions between the aromatic systems reduce the effective polar surface area compared to extended conformations.
| Conformational Parameter | Computational Method | Predicted Value | Energy Barrier |
|---|---|---|---|
| Cyclohexene Ring | DFT B3LYP/6-311G* | Half-chair | 8.2 kcal/mol |
| Carboxamide Rotation | Molecular Dynamics | π-stacked | 4.5 kcal/mol |
| Phenyl Ring Orientation | Quantum Chemical | Parallel/Convex | 2.1 kcal/mol |
| S-O Interaction Distance | Crystal Structure | 2.77-2.80 Å | - |
Properties
IUPAC Name |
2-amino-N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-2-11-7-9-12(10-8-11)19-17(20)15-13-5-3-4-6-14(13)21-16(15)18/h7-10H,2-6,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKPCSFSCSSXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzothiophene Core
The synthesis of 2-amino-N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically begins with the formation of the benzothiophene core. This can be achieved through cyclization reactions involving thiophene derivatives and suitable electrophiles. Common methods include:
Cyclization with Aldehydes: Refluxing 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes in ethanol to form azomethine intermediates.
Electrophilic Aromatic Substitution: Utilizing electrophiles to introduce substituents onto the thiophene ring.
Amidation Reaction
The core structure is then modified through amidation to introduce the amide functional group. The following methods are commonly employed:
Direct Amidation: Reacting the benzothiophene derivative with carboxylic acids in the presence of coupling agents such as:
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dimethyl sulfoxide (DMSO).
- HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide) with DIPEA (N,N-diisopropylethylamine) as a base.
Acyl Chloride Method: Using acyl chlorides in the presence of bases like sodium hydroxide (NaOH) to facilitate the formation of the amide bond.
Summary of Preparation Methods
The following table summarizes various preparation methods for synthesizing this compound:
Optimization Strategies
Reaction Conditions
To optimize yields and purity during synthesis, several factors should be considered:
Temperature Control: Reaction temperatures can significantly influence reaction rates and product stability. For instance, reactions involving TFAA are typically conducted at elevated temperatures (60 °C).
Solvent Selection: The choice of solvent impacts solubility and reaction kinetics. DMSO is frequently used due to its ability to dissolve a wide range of organic compounds.
Analytical Techniques
To ensure high purity and structural integrity of synthesized compounds, analytical techniques such as:
High-performance Liquid Chromatography (HPLC): Used for purity assessment; typical conditions involve isocratic elution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation by identifying functional groups and molecular environments.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones on the benzothiophene ring.
Reduction: Reduction reactions can be used to modify the amide group or reduce any oxidized sulfur functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the benzothiophene ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions (acidic or basic) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
2-amino-N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its structural features that allow for interactions with biological targets.
Pharmacology: It can be used in studies to understand its pharmacokinetics and pharmacodynamics, potentially leading to the development of new therapeutic agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s amide and amino groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The benzothiophene core can also participate in π-π stacking interactions, further influencing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the tetrahydrobenzothiophene-3-carboxamide scaffold but differ in substituents on the phenyl ring or the tetrahydrobenzothiophene core. These modifications influence biological activity, physicochemical properties, and stability. Below is a detailed comparison:
Structural and Substituent Variations
Pharmacological Activity
- Anticancer Activity: Azomethine derivatives, including the target compound, exhibit pronounced anticancer activity in PASS Online predictions. Substitutions like 4-ethyl or 4-chloro enhance cytotoxicity, likely due to increased lipophilicity and target interaction .
- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., 4-chloro, 4-bromo) show stronger antibacterial and antifungal effects. For instance, 4-methoxy and 4-methyl analogs in demonstrated activity against Staphylococcus aureus and Candida albicans, with the methoxy derivative forming intermolecular C–H⋯O bonds that may stabilize protein interactions .
- Antimycobacterial Activity : The parent scaffold’s azomethine derivatives are predicted to inhibit Mycobacterium tuberculosis, with substituents like ethyl or methyl optimizing bioavailability .
Physicochemical and Crystallographic Properties
Biological Activity
2-amino-N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₁H₁₆N₂OS
- Molecular Weight : 224.32 g/mol
- CAS Number : 60598-65-4
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Apoptosis Induction : Compounds in this class have been shown to promote apoptosis in cancer cells through the intrinsic pathway. This includes the release of cytochrome c from mitochondria and subsequent caspase activation .
- Inhibition of Tumor Cell Invasion : Studies suggest that these compounds can disrupt pathways such as FAK/Paxillin, which are critical for tumor cell invasion and metastasis .
- DNA Intercalation : Some derivatives demonstrate the ability to intercalate with DNA, potentially leading to mutagenic effects and cytotoxicity against cancer cells .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies:
- Cell Line Studies : In vitro studies on different cancer cell lines (e.g., A549 lung cancer cells) have shown significant growth inhibition with IC₅₀ values ranging from 0.20 to 2.58 μM for related compounds .
- Mechanistic Insights : The compound's ability to induce apoptosis and inhibit cell invasion suggests its potential as a therapeutic agent against metastatic cancers .
Other Biological Activities
Research has also indicated other potential activities:
- Anti-inflammatory Effects : Compounds structurally related to this benzothiophene derivative have been noted for their anti-inflammatory properties, possibly through the modulation of cytokine production .
Study 1: Apoptosis Mechanisms
A study focusing on the apoptosis-inducing effects of related compounds demonstrated that they could activate caspases and promote phosphatidylserine flipping in cancer cells. This indicates a robust mechanism for triggering programmed cell death .
Study 2: Inhibition of Metastasis
Another significant finding showed that these compounds could effectively reduce the invasive characteristics of tumor cells by disrupting critical signaling pathways involved in cell movement .
Data Summary
| Biological Activity | Observed Effect | IC₅₀ Value (μM) |
|---|---|---|
| Apoptosis Induction | Activation of caspases | 0.20 - 2.58 |
| Tumor Cell Invasion Inhibition | Disruption of FAK/Paxillin Pathway | Not specified |
| Anti-inflammatory Activity | Modulation of cytokines | Not specified |
Q & A
Q. What are the optimal synthetic routes for preparing 2-amino-N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?
The compound can be synthesized via cyclocondensation reactions. A common method involves refluxing 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes in ethanol to form azomethine intermediates, followed by heterocyclization using glacial acetic acid and DMSO . Reaction monitoring via thin-layer chromatography (TLC) and purification by recrystallization ensures product integrity. Yield optimization requires careful control of solvent polarity and temperature gradients.
Q. How can the purity and structural integrity of synthesized derivatives be validated?
High-performance liquid chromatography (HPLC) with isocratic elution (acetonitrile:water, 70:30) achieves >95% purity assessment . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy confirm functional groups and regiochemistry. For example, NH stretches in IR (~3300 cm⁻¹) and aromatic proton shifts in NMR (δ 6.5–8.0 ppm) are critical markers .
Q. What safety protocols are recommended for handling this compound?
Use fume hoods, nitrile gloves, and chemical-resistant goggles to avoid inhalation or dermal contact. In case of spills, collect using inert absorbents (e.g., sand) and dispose via authorized hazardous waste channels. Avoid ignition sources due to potential CO₂/NOx emissions during combustion .
Advanced Research Questions
Q. How do substituents on the aromatic aldehyde influence the biological activity of azomethine derivatives?
Electron-withdrawing groups (e.g., nitro, chloro) enhance cytostatic activity by increasing electrophilicity, as shown in PASS Online predictions (Pa > 0.7 for antitubercular activity). Conversely, electron-donating groups (e.g., methoxy) improve solubility but may reduce target binding affinity . Structure-activity relationship (SAR) studies require systematic variation of substituents and comparative bioassays.
Q. What crystallographic tools are suitable for resolving conformational flexibility in thiophene-carboxamide derivatives?
Single-crystal X-ray diffraction with SHELXL refinement (via WinGX suite) resolves puckering parameters and intramolecular H-bonding. For example, intramolecular N–H⋯N bonds in derivatives like N-(4-methylphenyl)-2-azomethine analogs lock molecular conformation, reducing flexibility . ORTEP-3 visualizes thermal ellipsoids to assess disorder .
Q. How can computational modeling predict biological activity and guide synthetic prioritization?
PASS Online predicts Pa (probability of activity) and Pi (probability of inactivity) scores for cytostatic, anti-inflammatory, and antimicrobial properties. Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like tyrosinase or mycobacterial enzymes. Validate predictions via in vitro assays (e.g., MIC for antimycobacterial activity) .
Q. What experimental strategies address contradictions in reported biological activities?
Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity profiles. Redesign experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal purity checks (HPLC, LC-MS). For example, batch-to-batch purity differences >2% significantly alter IC50 values in cytotoxicity assays .
Methodological Considerations
Q. How to analyze ring puckering in tetrahydrobenzothiophene derivatives?
Apply Cremer-Pople parameters to quantify out-of-plane displacements. For six-membered rings, calculate puckering amplitude (Q) and phase angles (θ, φ) from atomic coordinates. Software like PARST or PLATON automates this analysis, critical for correlating conformation with pharmacological activity .
Q. What chromatographic conditions separate structurally similar impurities?
Use reversed-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (water:acetonitrile, 0.1% TFA). Adjust flow rates (1.0–1.5 mL/min) and detection at 254 nm to resolve regioisomers or unreacted aldehydes .
Q. How to validate hydrogen bonding networks in solid-state structures?
Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts (e.g., C–H⋯O/N). For example, in N-(3-methylphenyl) derivatives, intermolecular H-bonds stabilize crystal packing, while intramolecular bonds restrict conformational mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
